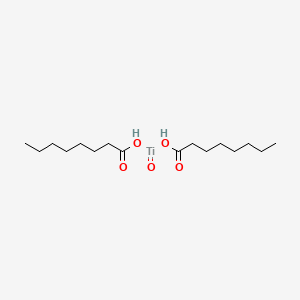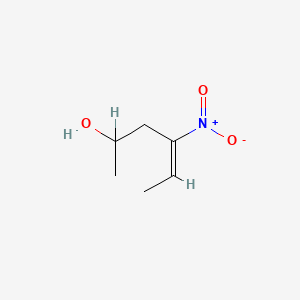![molecular formula C6H9N7 B12643447 (5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine CAS No. 37436-97-8](/img/structure/B12643447.png)
(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of NSC 166559 involves several steps, typically starting with the preparation of the oxolane ring. The synthetic route may include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Specific reagents and conditions are used to introduce the hexadecylidene and hydroxy groups at the desired positions on the oxolane ring.
Industrial production methods for NSC 166559 would likely involve optimization of these synthetic routes to ensure high yield and purity, possibly utilizing techniques such as liquid chromatography for purification .
Chemical Reactions Analysis
NSC 166559 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 166559 has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of NSC 166559 involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific targets being investigated .
Comparison with Similar Compounds
NSC 166559 can be compared with other oxolane derivatives. Similar compounds include:
Oxolane-2-one derivatives: These compounds share the oxolane ring structure but differ in their functional groups.
Hexadecylidene derivatives: These compounds have the hexadecylidene group but may differ in the rest of their structure.
The uniqueness of NSC 166559 lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
37436-97-8 |
|---|---|
Molecular Formula |
C6H9N7 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine |
InChI |
InChI=1S/C6H9N7/c7-12-3-1-4(13-8)11-6-5(3)9-2-10-6/h1-2H,7-8H2,(H3,9,10,11,12,13) |
InChI Key |
GAEGDALXBMHDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


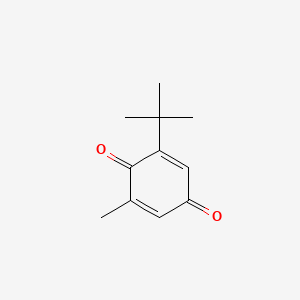

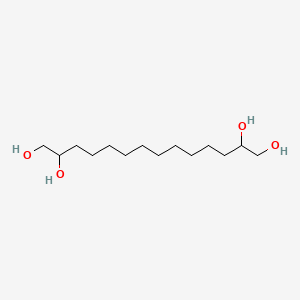
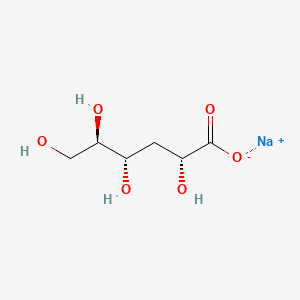


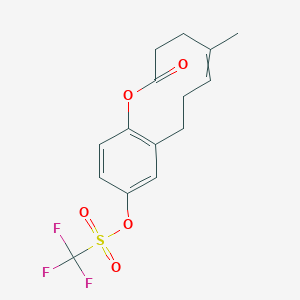
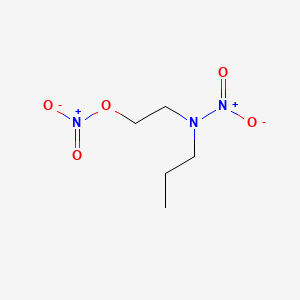
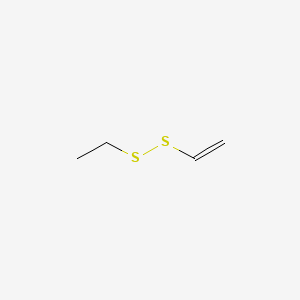
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
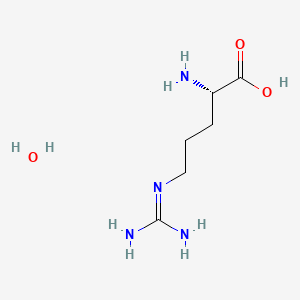
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
